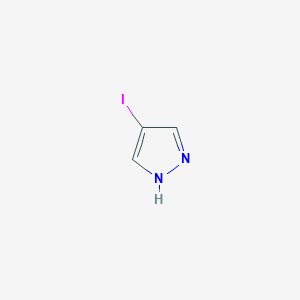

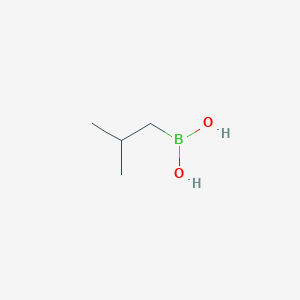

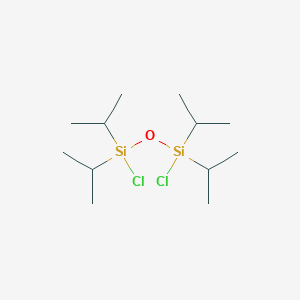

![molecular formula C14H15NO3 B032516 Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 140927-13-5](/img/structure/B32516.png)

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the formation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process is mild and selective, proving to be a useful strategy for the preparation of these bicyclic arrays while also allowing for the selective oxidation of specific carbons in the carbohydrate skeleton, constituting a good procedure for the synthesis of protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).

Molecular Structure Analysis

The molecular structure of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and its derivatives has been studied through various techniques, including nuclear magnetic resonance (NMR). These studies have provided insights into the conformational properties and stability of these compounds, highlighting the importance of the azabicyclo[2.2.1]heptane core in determining their overall molecular architecture and reactivity (Portoghese & Turcotte, 1971).

Chemical Reactions and Properties

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including [2+2]-photocycloaddition with alkenes, leading to the formation of functionalized 3-azabicyclo[3.2.0]heptanes. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. High-pressure synthesis techniques have been used to study the structures and conformational properties of these derivatives, providing valuable information on their stability and reactivity (Drew et al., 1985).

Chemical Properties Analysis

The chemical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, including its reactivity in cycloaddition reactions and the formation of various functionalized derivatives, are of significant interest. Studies have shown that these compounds participate in regioselective cycloaddition reactions, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery (Molchanov & Tran, 2013).

Applications De Recherche Scientifique

Application 1: Construction of Oxygenated 2-azabicyclo[2.2.1]heptanes

- Summary of the Application : The construction of oxygenated 2-azabicyclo[2.2.1]heptanes is achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

- Methods of Application : The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Application 2: 2-Azabicyclo[3.2.1]octane Scaffold

- Summary of the Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

- Methods of Application : The synthetic approaches to access this bicyclic architecture are summarized in the source . The unique structure can make them a challenging scaffold to acquire .

- Results or Outcomes : The 2-azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Application 3: Synthesis of Oxygenated 2-azabicyclo[2.2.1]heptanes

- Summary of the Application : The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes is achieved via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

- Methods of Application : The method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results or Outcomes : The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Application 4: Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

- Summary of the Application : Compounds 7 and 8 are good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

- Methods of Application : The method involves the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .

- Results or Outcomes : The synthesized compounds are found to be good inhibitors of calcineurin [protein phosphatase 2B (PP2B)] .

Application 5: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

- Summary of the Application : Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the CAS Number: 140927-13-5 . It is often used in chemical reactions as a reagent .

- Methods of Application : The specific methods of application can vary depending on the reaction. It is typically used in a laboratory setting .

- Results or Outcomes : The outcomes can vary greatly depending on the specific reaction and conditions .

Application 6: Inhibition of Calcineurin

- Summary of the Application : Compounds similar to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate are good inhibitors of calcineurin , which is a calcium- and calmodulin-regulated enzyme composed of a 59-kDa catalytic subunit (CnA) and a 19-kDa calcium-binding subunit (CnB) .

- Methods of Application : The specific methods of application can vary depending on the experiment. It is typically used in a laboratory setting .

- Results or Outcomes : The outcomes can vary greatly depending on the specific experiment and conditions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBNRJQNBQXKON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576625 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

140927-13-5 |

Source

|

| Record name | Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

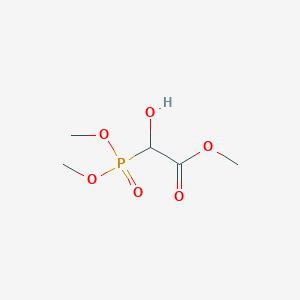

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)

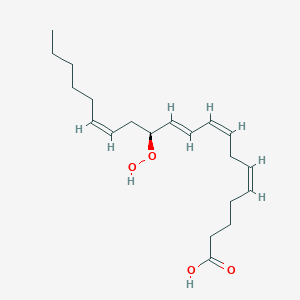

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

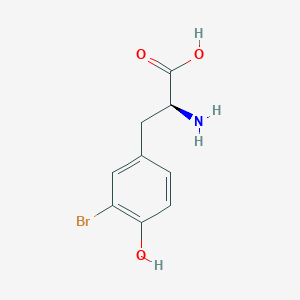

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)